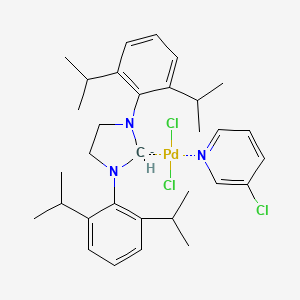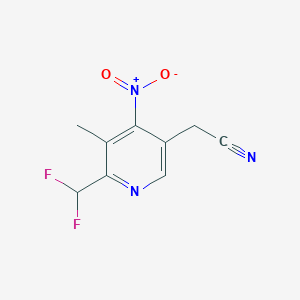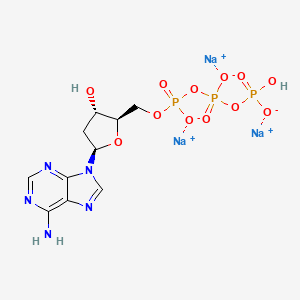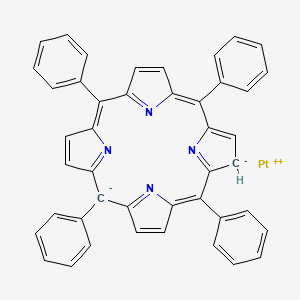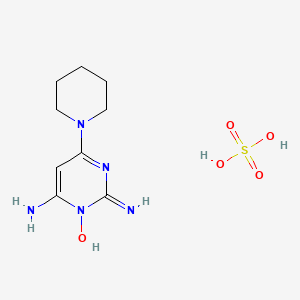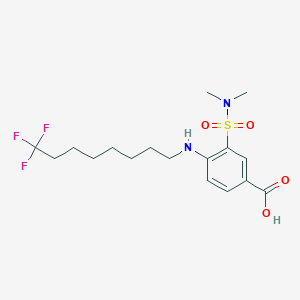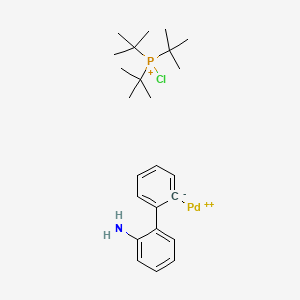
Chloro(tri-t-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) est un composé organométallique qui sert de catalyseur polyvalent dans diverses réactions de synthèse organique. Il est connu pour son efficacité dans la facilitation des réactions de couplage croisé, telles que les couplages de Suzuki-Miyaura, Stille et Negishi. Le composé présente un centre palladium coordonné avec un ligand chloro, un ligand tri-tert-butylphosphine et un ligand 2’-amino-1,1’-biphenyl-2-yl .
Préparation Methods
Synthetic Routes and Reaction Conditions
La synthèse du Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) implique généralement la réaction du chlorure de palladium(II) avec la tri-tert-butylphosphine et les ligands 2’-amino-1,1’-biphenyl-2-yl. La réaction est généralement réalisée sous atmosphère inerte, telle que l’azote ou l’argon, afin d’empêcher l’oxydation. Le mélange réactionnel est souvent chauffé pour faciliter la formation du complexe désiré .
Industrial Production Methods
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles, notamment la température, la pression et l’atmosphère inerte, afin de garantir un rendement et une pureté élevés. Le composé est généralement purifié par des techniques de recristallisation ou de chromatographie .
Chemical Reactions Analysis
Types of Reactions
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) subit différents types de réactions, servant principalement de catalyseur dans :
Réactions de couplage croisé : couplages de Suzuki-Miyaura, Stille, Negishi et Kumada.
Réactions de substitution : Facilite la substitution des halogénures par divers nucléophiles
Common Reagents and Conditions
Couplage de Suzuki-Miyaura : halogénures d’aryle, acides boroniques et bases telles que le carbonate de potassium ou l’hydroxyde de sodium.
Couplage de Stille : halogénures d’aryle et composés organostanniques.
Couplage de Negishi : halogénures d’aryle et réactifs organozinciques.
Couplage de Kumada : halogénures d’aryle et réactifs de Grignard
Major Products
Les principaux produits formés à partir de ces réactions sont généralement des composés biaryliques, qui sont des intermédiaires précieux dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .
Scientific Research Applications
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) a un large éventail d’applications en recherche scientifique :
Chimie : utilisé comme catalyseur en synthèse organique, en particulier dans la formation de liaisons carbone-carbone et carbone-hétéroatome.
Biologie : employé dans la synthèse de molécules biologiquement actives et de produits naturels.
Médecine : facilite la synthèse d’intermédiaires pharmaceutiques et d’ingrédients pharmaceutiques actifs (API).
Industrie : utilisé dans la production de produits chimiques fins, de polymères et de matériaux avancés
Mechanism of Action
Le composé agit comme un catalyseur en facilitant les étapes d’addition oxydante, de transmétallation et d’élimination réductrice dans les réactions de couplage croisé. Le centre palladium subit une série de changements d’état d’oxydation, permettant la formation de nouvelles liaisons chimiques. Les ligands tri-tert-butylphosphine et 2’-amino-1,1’-biphenyl-2-yl stabilisent le centre palladium et améliorent sa réactivité .
Comparison with Similar Compounds
Similar Compounds
- Chloro(di-tert-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- Chloro(di-adamantylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- **Methanesulfonato(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
Uniqueness
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) est unique en raison de sa grande stabilité et de sa réactivité, ce qui en fait un catalyseur efficace pour une large gamme de réactions de couplage croisé. La présence du ligand tri-tert-butylphosphine fournit un encombrement stérique, ce qui améliore la sélectivité et l’efficacité du processus catalytique .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the reaction of palladium(II) chloride with tri-tert-butylphosphine and 2’-amino-1,1’-biphenyl-2-yl ligands. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in:
Cross-Coupling Reactions: Suzuki-Miyaura, Stille, Negishi, and Kumada couplings.
Substitution Reactions: Facilitates the substitution of halides with various nucleophiles
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Aryl halides, boronic acids, and bases such as potassium carbonate or sodium hydroxide.
Stille Coupling: Aryl halides and organotin compounds.
Negishi Coupling: Aryl halides and organozinc reagents.
Kumada Coupling: Aryl halides and Grignard reagents
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Facilitates the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of fine chemicals, polymers, and advanced materials
Mécanisme D'action
The compound acts as a catalyst by facilitating the oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. The palladium center undergoes a series of oxidation state changes, enabling the formation of new chemical bonds. The tri-tert-butylphosphine and 2’-amino-1,1’-biphenyl-2-yl ligands stabilize the palladium center and enhance its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Chloro(di-tert-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- **Chloro(di-adamantylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- **Methanesulfonato(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
Uniqueness
Chloro(tri-t-butylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its high stability and reactivity, making it an efficient catalyst for a wide range of cross-coupling reactions. The presence of the tri-tert-butylphosphine ligand provides steric hindrance, which enhances the selectivity and efficiency of the catalytic process .
Propriétés
Formule moléculaire |
C24H37ClNPPd+2 |
|---|---|
Poids moléculaire |
512.4 g/mol |
Nom IUPAC |
palladium(2+);2-phenylaniline;tritert-butyl(chloro)phosphanium |
InChI |
InChI=1S/C12H27ClP.C12H10N.Pd/c1-10(2,3)14(13,11(4,5)6)12(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H3;1-6,8-9H,13H2;/q+1;-1;+2 |
Clé InChI |
YUPCZPYDVWWHBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[P+](C(C)(C)C)(C(C)(C)C)Cl.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
